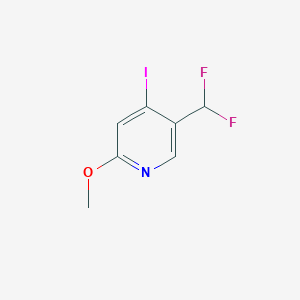
5-(Difluoromethyl)-4-iodo-2-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Difluoromethyl)-4-iodo-2-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with difluoromethyl, iodo, and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pyridine derivatives using difluoromethylating agents such as TMSCF₂H (trimethylsilyl difluoromethyl) under metal-free conditions . The reaction conditions often involve the use of a base and a solvent like acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-(Difluoromethyl)-4-iodo-2-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the difluoromethyl group.
Cross-Coupling Reactions: The iodo group can be involved in cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF (dimethylformamide).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cross-Coupling Reactions: Palladium or nickel catalysts are often employed in cross-coupling reactions, with conditions tailored to the specific coupling partners.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while cross-coupling reactions can produce complex biaryl compounds.
科学研究应用
5-(Difluoromethyl)-4-iodo-2-methoxypyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Chemical Biology: The compound can be used as a probe to study biological processes involving pyridine derivatives.
Agricultural Chemistry: It can be incorporated into agrochemicals to enhance their efficacy and stability.
作用机制
The mechanism of action of 5-(Difluoromethyl)-4-iodo-2-methoxypyridine involves its interaction with molecular targets through its functional groups. The difluoromethyl group can form hydrogen bonds with biological molecules, while the iodo group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
相似化合物的比较
Similar Compounds
5-(Difluoromethyl)-2-methoxypyridine: Lacks the iodo group, which affects its reactivity and applications.
4-Iodo-2-methoxypyridine: Lacks the difluoromethyl group, resulting in different electronic properties.
5-(Trifluoromethyl)-4-iodo-2-methoxypyridine: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical behavior.
Uniqueness
5-(Difluoromethyl)-4-iodo-2-methoxypyridine is unique due to the presence of both difluoromethyl and iodo groups on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in medicinal chemistry and materials science.
属性
分子式 |
C7H6F2INO |
|---|---|
分子量 |
285.03 g/mol |
IUPAC 名称 |
5-(difluoromethyl)-4-iodo-2-methoxypyridine |
InChI |
InChI=1S/C7H6F2INO/c1-12-6-2-5(10)4(3-11-6)7(8)9/h2-3,7H,1H3 |
InChI 键 |
FLYMADPMMWNRJE-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C(=C1)I)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















